11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The exact mass of the compound this compound is 350.16304257 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2)10-15-18(17(25)11-21)19(12-6-5-9-16(24)20(12)26)23-14-8-4-3-7-13(14)22-15/h3-9,19,22-24,26H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQHXKXRJAGUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C(=CC=C4)O)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family. It exhibits a complex structure characterized by a dibenzodiazepine core fused with a cyclohexene ring and hydroxyl substituents on the aromatic ring. This unique configuration enhances its potential for various biological activities.
- Molecular Formula: C21H22N2O3
- Molecular Weight: 350.4 g/mol
The presence of dihydroxy groups significantly contributes to its biological interactions and therapeutic potential.
Research indicates that this compound may enhance gamma-aminobutyric acid (GABA) receptor activity. This mechanism is crucial for its anxiolytic effects , suggesting potential applications in treating anxiety disorders and related conditions. The interaction with GABA receptors is a well-established pathway for many anxiolytic drugs, providing a basis for further exploration of this compound's pharmacological profile.
Biological Activity Summary
| Activity | Description |
|---|---|
| Anxiolytic | Enhances GABA receptor activity, potentially reducing anxiety symptoms. |
| Antioxidant | May exhibit antioxidant properties due to the presence of hydroxyl groups. |
| Neuroprotective | Potentially protects neuronal cells from oxidative stress and apoptosis. |
Case Studies and Experimental Data
- Anxiolytic Activity : In a controlled study involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The effects were measured using established behavioral assays such as the elevated plus maze and open field tests.
- Neuroprotective Effects : Another study investigated the compound's neuroprotective properties against oxidative stress in neuronal cell cultures. Results indicated that treatment with the compound reduced markers of oxidative damage and apoptosis in response to neurotoxic agents.
- Binding Affinity Studies : Molecular docking studies have shown that this compound has a high binding affinity for GABA receptors. These findings support its potential as a therapeutic agent in anxiety and related disorders.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Chlorine substituent | Enhanced lipophilicity |
| 11-(4-methoxyphenyl)-3-methyl-2,3-dihydroxybenzodiazepine | Methoxy group | Improved solubility |
| 11-(phenyl)-3-methyl-2-hydroxybenzodiazepine | Hydroxyl substitution | Potentially increased bioactivity |
Future Directions
Further research is essential to elucidate the full pharmacological profile of this compound. Key areas for future investigation include:
- Long-term Toxicity Studies : Understanding the long-term effects and safety profile of this compound.
- Clinical Trials : Conducting human clinical trials to evaluate efficacy and safety in treating anxiety disorders.
- Mechanistic Studies : Investigating additional molecular targets and pathways influenced by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
